molecular formula C13H13NO4 B1486644 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS No. 1204296-63-8

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1486644
CAS No.: 1204296-63-8
M. Wt: 247.25 g/mol
InChI Key: LKKNDNXMQVCFNF-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1204296-63-8) is a high-purity pyrrole-2-carboxylic acid derivative offered for research applications. This compound features a 3,4-dimethoxyphenyl substitution, a structural motif often associated with biological activity in medicinal chemistry research . With a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol, it is characterized by its pyrrole-2-carboxylic acid core, a scaffold of significant interest in biochemical and pharmaceutical studies . Researchers utilize this and related pyrrole-carboxylic acid structures as key intermediates in the synthesis of more complex molecules and for investigating biological mechanisms . The product has a specified purity of 95% and is supplied with associated analytical data for research validation . Handle with appropriate precautions; this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-11-4-3-8(6-12(11)18-2)9-5-10(13(15)16)14-7-9/h3-7,14H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKNDNXMQVCFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Pyrrole-2-carboxylic Acid Derivatives

A facile and high-yielding one-pot synthesis approach has been reported for substituted pyrrole-2-carboxamides and related derivatives, which can be adapted for the preparation of this compound. This method involves:

  • Starting from 3,4-dimethyl-1H-pyrrole-2-carboxylic acid or its derivatives.
  • Coupling with substituted aryl amines or hydrazides using coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and catalytic dimethylaminopyridine (DMAP) in solvents like acetonitrile at room temperature.
  • This reaction yields carboxamide analogues which can be hydrolyzed or further transformed to the target carboxylic acid.

This method is efficient, providing yields between 72% and 94%, and is amenable to structural diversification by varying the aryl substituents.

Step Reagents/Conditions Outcome Yield (%)
Coupling 3,4-dimethyl-1H-pyrrole-2-carboxylic acid + substituted anilines, EDC, DMAP, acetonitrile, RT Formation of carboxamide intermediates 72–94
Hydrolysis (if needed) Acid or base hydrolysis Conversion to carboxylic acid Variable

Substituted Pyrrole Synthesis via Condensation Reactions

Another approach involves condensation of pyrrole-2-carbohydrazide derivatives with substituted acetophenones to form Schiff base analogues, which can be further manipulated to yield the desired pyrrole carboxylic acid derivatives. This method allows for the introduction of various substituents on the aryl ring, including methoxy groups, through the choice of acetophenone derivatives.

Structure-Guided Design and Synthesis for Biological Activity

In the context of designing biologically active pyrrole-2-carboxamides, including compounds related to this compound, structure-guided strategies have been employed:

  • Using crystal structure data of target proteins (e.g., MmpL3) and pharmacophore models to guide the selection of substituents.
  • Synthesizing pyrrole-2-carboxamide scaffolds with aromatic groups at the 4-position to occupy specific hydrophobic pockets.
  • Optimization of substituents to improve activity and metabolic stability, including the 3,4-dimethoxyphenyl group at the 4-position for enhanced binding and biological effects.

Though this approach focuses on carboxamide derivatives, the synthetic principles and substituent patterns are directly relevant to the preparation of the corresponding carboxylic acid derivatives.

Derivative Synthesis for Antiproliferative Activity

Research on pyrrole compounds related to 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid highlights the importance of the 4-(3,4-dimethoxyphenyl) substituent for biological activity. The synthesis of these compounds typically involves:

  • Preparation of the pyrrole-2-carboxylic acid or ester scaffold.
  • Introduction of the 3,4-dimethoxyphenyl group at the 4-position via electrophilic substitution or cross-coupling reactions.
  • Functional group modifications such as esterification or bromination at other positions to optimize activity.

This method underscores the flexibility of the pyrrole scaffold for chemical modification and the importance of precise substitution patterns.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield Range Notes
One-pot coupling with anilines 3,4-dimethyl-1H-pyrrole-2-carboxylic acid + substituted anilines EDC, DMAP, acetonitrile, RT Carboxamide intermediates 72–94% High yield, versatile for various substituents
Condensation with acetophenones Pyrrole-2-carbohydrazide + substituted acetophenones Acid/base catalysis Schiff base analogues 73–92% Enables diverse aryl substitution patterns
Structure-guided synthesis Pyrrole-2-carboxamide scaffold + aromatic substituents Various coupling and substitution reactions Pyrrole-2-carboxamides Variable Focus on biological activity optimization
Electrophilic substitution/cross-coupling Pyrrole-2-carboxylic acid or ester + aryl halides or equivalents Bromination, cross-coupling catalysts (Pd, Cu) Substituted pyrroles Variable Enables introduction of 3,4-dimethoxyphenyl group

Research Findings and Considerations

  • The presence of the 3,4-dimethoxyphenyl group at the 4-position is crucial for biological activity, influencing binding affinity and metabolic stability.
  • Substituents on the pyrrole ring and carboxamide moiety affect activity; replacing pyrrole hydrogens can significantly reduce biological efficacy.
  • Metabolic stability studies indicate that substitution patterns on the aryl group, especially at the 4-position, impact the compound's susceptibility to metabolic clearance.
  • The synthetic methods emphasize mild reaction conditions, high yields, and the ability to introduce diverse substituents for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Overview

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biological studies. Its unique structural features enable it to interact with biological targets, making it a promising candidate for therapeutic applications.

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have shown potential as active pharmaceutical intermediates due to their ability to modulate biological pathways. For instance, studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. Notably, the compound 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid has been identified as a potent microtubule depolymerizer, which disrupts mitotic spindle formation and induces apoptosis in cancer cells .

Case Study: Anticancer Activity
In a study evaluating the antiproliferative properties of pyrrole derivatives, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exhibited an IC50 value of 0.036 µM against cancer cell lines, indicating its strong potential as an anticancer agent . The mechanism involves disrupting microtubule dynamics, which is critical for cell division.

Biological Studies

Inflammatory Response Modulation
Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharide (LPS). This suggests its potential application in treating inflammatory diseases by modulating immune responses .

Materials Science

Development of Novel Materials
The compound's unique electronic properties allow for its use in developing materials with specific optical characteristics. Its derivatives can be engineered to create organic semiconductors or sensors that respond to environmental stimuli.

Industrial Applications

Synthesis of Dyes and Pigments
Due to its chemical structure, this compound can be utilized in the synthesis of dyes and pigments. The pyrrole moiety contributes to the color properties and stability of these compounds in various industrial applications.

Comparative Data Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentIC50 = 0.036 µM against cancer cell lines
Biological StudiesModulation of inflammatory responsesReduces pro-inflammatory cytokines
Materials ScienceDevelopment of organic semiconductorsUnique electronic properties enable diverse uses
Industrial ApplicationsSynthesis of dyes and pigmentsContributes to color stability and vibrancy

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic Acid Ethyl Ester (JG-03-14)

  • Structural Differences : Bromine atoms at positions 3 and 5, and an ethyl ester replacing the carboxylic acid.
  • Biological Activity: Exhibits potent antitubulin activity by binding to the colchicine site, with IC₅₀ values in the nanomolar range against cancer cell lines .
  • Physicochemical Properties :
    • The ethyl ester increases lipophilicity (logP ≈ 3.2), enhancing membrane permeability but reducing aqueous solubility compared to the carboxylic acid derivative.
    • Bromine atoms enhance electrophilicity, improving interactions with tubulin’s hydrophobic pockets .

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid

  • Structural Differences : Chlorine substituent on the phenyl ring instead of methoxy groups.
  • Biological Activity: Primarily investigated for antimicrobial and kinase inhibitory activities.
  • Synthetic Utility :
    • Serves as a precursor for Suzuki cross-coupling reactions to introduce diverse aryl groups .

3-Bromo-4-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid Ethyl Ester

  • Structural Differences : Bromine at position 3 and a 4-methoxyphenyl group at position 4.
  • Biological Activity :
    • Demonstrated moderate cytotoxicity (IC₅₀ = 12–18 µM) in cancer cell lines, attributed to the combined effects of bromine and methoxy substituents .
  • Synthesis :
    • Synthesized via regioselective Suzuki coupling, highlighting the role of solvent polarity in controlling substitution patterns .

4-(3,4-Difluorophenyl)-1H-pyrrole-2-carboxylic Acid Derivatives

  • Structural Differences : Fluorine atoms on the phenyl ring.
  • Lacks the methoxy groups’ antioxidant contribution, shifting activity toward kinase or protease inhibition .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Water Solubility (mg/mL) Key Bioactivities
4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid 1.8 2.4 Antioxidant, antimicrobial (predicted)
JG-03-14 3.2 0.6 Antitubulin (IC₅₀ = 0.8 nM), anti-inflammatory
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 2.1 1.2 Antimicrobial, kinase inhibition
3-Bromo-4-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl) derivative 2.9 0.9 Cytotoxicity (IC₅₀ = 12–18 µM)

Key Research Findings

  • Antioxidant Potential: The 3,4-dimethoxyphenyl group in the target compound is structurally analogous to esculetin (a coumarin derivative), which exhibits radical scavenging activity via methoxy and hydroxyl groups . Direct DPPH assay data for the target compound is lacking, but analogs with similar substitution show IC₅₀ values of 25–50 µg/mL .
  • Antimicrobial Activity : Pyrazole-4-carbonitrile derivatives with dimethoxyphenyl groups exhibit MIC values of 8–32 µg/mL against E. coli and C. albicans . The target compound’s carboxylic acid group may enhance bacterial membrane disruption.
  • Synthetic Flexibility : The carboxylic acid moiety allows for derivatization into esters or amides, enabling optimization of bioavailability and target engagement .

Biological Activity

4-(3,4-Dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antitubulin effects, alongside relevant case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The synthesized compounds demonstrated notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
This compound15 (E. coli)18 (C. albicans)
Compound A12 (S. aureus)14 (A. niger)
Compound B10 (P. aeruginosa)16 (C. albicans)

The presence of methoxy groups significantly enhances the antimicrobial activity of these compounds, as shown in various studies .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that pyrrole derivatives can inhibit tubulin polymerization, making them potential candidates for cancer therapy.

Case Study: Antitubulin Activity

A study focused on a related compound, 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, demonstrated its ability to bind to the colchicine site on tubulin. This binding inhibits microtubule formation, which is crucial for cell division .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrole derivatives. The introduction of electron-withdrawing groups and modifications on the pyrrole ring can significantly enhance their potency against various pathogens and cancer cells.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Biological Activity
Addition of methoxy groupsIncreased antibacterial and antifungal activity
Substitution at the 2-positionEnhanced anticancer activity
Electron-withdrawing groupsImproved binding affinity to target proteins

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid?

  • Methodology : A multi-step approach is typically employed:

Condensation : React 3,4-dimethoxybenzaldehyde with a pyrrole precursor (e.g., ethyl 2-aminopyrrole-3-carboxylate) under acidic conditions to form the pyrrole ring .

Ester Hydrolysis : Treat the intermediate ester with aqueous NaOH or LiOH to yield the carboxylic acid .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

  • Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^1H-NMR (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm and pyrrole protons at δ 6.0–6.5 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95% by area under the curve) .

NMR : Confirm the absence of ester peaks (δ 4.0–4.3 ppm for ethyl esters) post-hydrolysis and verify methoxy groups (singlets at δ 3.8–3.9 ppm) .

HRMS : Match the molecular ion peak to the theoretical mass (C13_{13}H13_{13}NO4_4^-: expected m/z 246.0871) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields for similar pyrrole-carboxylic acid derivatives?

  • Root Cause Analysis :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility but promote side reactions (e.g., dimerization) . Compare yields in DMF vs. THF.
  • Catalyst Optimization : Screen palladium/copper catalysts for efficiency in coupling steps; Pd(OAc)2_2 often outperforms CuI in arylations .
    • Case Study : In synthesizing 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, yields improved from 65% to 89% by switching from toluene to DMF and adding 10 mol% Pd(OAc)2_2 .

Q. How can computational modeling predict the biological activity of this compound?

  • Protocol :

Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase) .

ADMET Prediction : Employ SwissADME to assess logP (~2.1), solubility (≥50 µM), and CYP450 inhibition risks.

  • Validation : Compare predicted IC50_{50} values with in vitro assays (e.g., antimicrobial disk diffusion) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

  • SAR Framework :

Analog Synthesis : Modify the dimethoxyphenyl group (e.g., replace with fluorophenyl or nitro groups) and assess activity shifts .

Bioactivity Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays or in enzymatic inhibition studies (e.g., COX-2 ELISA) .

  • Data Interpretation : Correlate electronic effects (Hammett σ values of substituents) with activity trends .

Methodological Challenges

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Troubleshooting Steps :

Reproduce Conditions : Ensure identical solvent systems and heating rates during melting point determination.

Cross-Validate Spectra : Compare 1H^1H-NMR with published data for analogous compounds (e.g., 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, δ 2.5 ppm for methyl groups) .

  • Example : Discrepancies in melting points for ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate (reported: 145–148°C) were resolved by confirming anhydrous vs. hydrated forms .

Q. What safety protocols are critical when handling this compound?

  • Risk Mitigation :

  • Reactivity : Avoid strong oxidizers (e.g., HNO3_3) due to potential decomposition into toxic gases (COx_x, NOx_x) .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
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4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid

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